molecular formula C15H14N2O B187679 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline CAS No. 293737-69-6

3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B187679
CAS No.: 293737-69-6
M. Wt: 238.28 g/mol
InChI Key: WZPIBINNNLSKNQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be used to facilitate the reaction . The reaction conditions, including temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Properties

IUPAC Name

3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-6-10(2)14-13(7-9)17-15(18-14)11-4-3-5-12(16)8-11/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPIBINNNLSKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352200
Record name 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

293737-69-6
Record name 3-(5,7-Dimethyl-2-benzoxazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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